molecular formula C22H22N4O6 B2428029 2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1203165-56-3

2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No. B2428029
M. Wt: 438.44
InChI Key: PILNKYBRFZJJOZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an amino group (-NH2), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a benzo[d][1,3]dioxol group (a benzene ring fused with a 1,3-dioxol ring). It also has two methoxy groups (-OCH3) and an acetamide group (-NHCOCH3).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the pyridazine ring and the benzo[d][1,3]dioxol group. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the pyridazine and benzo[d][1,3]dioxol rings. The presence of the amino, methoxy, and acetamide groups could have significant effects on the compound’s reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, while the acetamide group could undergo hydrolysis under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity.


Scientific Research Applications

Synthesis and Characterization

  • A study by Talupur, Satheesh, and Chandrasekhar (2021) focused on synthesizing and characterizing various benzodioxaphosphole derivatives, which could be structurally related to the compound . The research included antimicrobial evaluation and docking studies, indicating potential applications in microbial resistance studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antifungal Activities

  • Research has shown various compounds structurally similar to 2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide to exhibit antimicrobial and antifungal activities. For instance, compounds containing the benzo[d]thiazol moiety, similar to this compound, have shown significant antimicrobial properties (Patel & Shaikh, 2011).

Anti-inflammatory and Analgesic Properties

  • A study by Singh et al. (2017) synthesized derivatives of pyridazinone, which shares a similar structural motif with the compound . These derivatives demonstrated potential as anti-inflammatory and analgesic agents, suggesting possible applications in this area (Singh, Saini, Kumar, & Bansal, 2017).

Antioxidant Activities

  • The compound may have potential antioxidant activities, as indicated by research on similar molecules. A study by Kadhum et al. (2011) synthesized coumarins with antioxidant activity, suggesting the possibility of exploring similar properties in related compounds (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s generally advisable to minimize exposure and avoid ingestion, inhalation, or contact with skin or eyes.


Future Directions

The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be a candidate for further development as a therapeutic agent.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and further studies would be needed.


properties

IUPAC Name

2-[5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-29-14-4-6-18(30-2)15(8-14)17-9-16(23)22(28)26(25-17)11-21(27)24-10-13-3-5-19-20(7-13)32-12-31-19/h3-9H,10-12,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILNKYBRFZJJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

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